![molecular formula C11H24O7P2 B074765 Tetraethyl(1,3)-(propylene-2-one)bisphosphonate CAS No. 1475-91-8](/img/structure/B74765.png)
Tetraethyl(1,3)-(propylene-2-one)bisphosphonate
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Description
Tetraethyl(1,3)-(propylene-2-one)bisphosphonate, also known as tetraethyl propane-1,3-diylbis(phosphonate), is a chemical compound used for C-C Bond Formation (Olefination) .
Synthesis Analysis
The synthesis of this compound involves a one-pot transformation of α-ethoxy derivatives of phosphorus analogs of protein and non-protein α-amino acids into biologically important N-protected 1-aminobisphosphonates . The reaction of diethyl α-oxoethylphosphonate with diethyl phosphite, dimethyl phosphite, and diphenylphosphine oxide affords, depending on the substrates and conditions, the Pudovik adduct and/or the corresponding >P(O)–CH–O–P(O)< product formed by rearrangement .Molecular Structure Analysis
All bisphosphonates share the “bisphosphonate” P-C-P structure responsible for their affinity for hydroxyapatite on bone surfaces . The chemistry of the moiety linked to the central carbon results in their inhibition of osteoclast-mediated bone resorption .Chemical Reactions Analysis
Phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions .Physical And Chemical Properties Analysis
Bisphosphonates are characterized by their affinity for hydroxyapatite on bone surfaces due to their “bisphosphonate” P-C-P structure . The pharmacokinetic profiles of all N-BPs are similar and differ substantially from most other drugs .Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-bis(diethoxyphosphoryl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O7P2/c1-5-15-19(13,16-6-2)9-11(12)10-20(14,17-7-3)18-8-4/h5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZHGBNQWVVBNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)CP(=O)(OCC)OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O7P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(diethoxyphosphinyl)-2-propanone |
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